molecular formula C11H18N2O2S B2524849 3-amino-N-butyl-4-methylbenzenesulfonamide CAS No. 72225-63-9

3-amino-N-butyl-4-methylbenzenesulfonamide

Cat. No.: B2524849
CAS No.: 72225-63-9
M. Wt: 242.34
InChI Key: BROLIXCWOLRQGA-UHFFFAOYSA-N
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Preparation Methods

. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-amino-N-butyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group at the 3-position and the sulfonamide group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-amino-N-butyl-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    3-amino-N-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of a butyl group.

    3-amino-N-butyl-4-methoxybenzenesulfonamide: This compound has a methoxy group at the 4-position instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-amino-N-butyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLIXCWOLRQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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